N-(benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of benzo[d]thiazole and 1,3,4-thiadiazole intermediates, followed by their coupling through various chemical reactions.
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Step 1: Synthesis of Benzo[d]thiazole Intermediate
- Reactants: 2-aminothiophenol and carboxylic acid derivatives.
- Conditions: Acidic or basic medium, elevated temperature.
- Reaction: Cyclization to form benzo[d]thiazole.
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Step 2: Synthesis of 1,3,4-Thiadiazole Intermediate
- Reactants: Thiosemicarbazide and carboxylic acid derivatives.
- Conditions: Acidic medium, reflux.
- Reaction: Cyclization to form 1,3,4-thiadiazole.
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Step 3: Coupling Reaction
- Reactants: Benzo[d]thiazole intermediate, 1,3,4-thiadiazole intermediate, and phenyl isocyanate.
- Conditions: Solvent (e.g., DMF), base (e.g., triethylamine), room temperature.
- Reaction: Formation of this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide: shares structural similarities with other thiazole and thiadiazole derivatives.
Uniqueness
- The unique combination of benzo[d]thiazole and 1,3,4-thiadiazole moieties, along with the phenylureido group, imparts distinct chemical and biological properties to the compound.
Conclusion
This compound is a complex and versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
Molecular Formula |
C18H14N6O2S3 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H14N6O2S3/c25-14(21-16-20-12-8-4-5-9-13(12)28-16)10-27-18-24-23-17(29-18)22-15(26)19-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21,25)(H2,19,22,23,26) |
InChI Key |
ARTVONMOQCCUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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